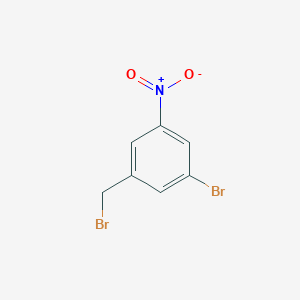

1-Bromo-3-(bromomethyl)-5-nitrobenzene

Vue d'ensemble

Description

1-Bromo-3-(bromomethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromomethyl group, and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-(bromomethyl)-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-nitrotoluene to introduce the bromomethyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions. The resulting product is then subjected to further bromination to introduce the second bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-(bromomethyl)-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

Reduction: The major product is 3-(aminomethyl)-5-bromoaniline.

Oxidation: The major product is 3-(bromomethyl)-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-bromo-3-(bromomethyl)-5-nitrobenzene exhibits broad-spectrum antimicrobial activity. It has shown effectiveness against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This property positions the compound as a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Antitubercular Agents

Recent studies have highlighted the potential of derivatives of this compound in treating infections caused by resistant strains of Mycobacterium tuberculosis. For instance, compounds synthesized from this compound have demonstrated significant antitubercular activity against strains resistant to commonly used antibiotics like moxifloxacin and isoniazid .

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various organic molecules. It can be utilized in reactions to produce complex structures, including those used in pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of substituted quinolone compounds that are under investigation for their pharmacological properties .

Reagents in Chemical Reactions

this compound can act as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building larger organic molecules. This application is particularly valuable in the field of materials science for developing new polymers and functional materials.

Material Science

Development of Functional Materials

Due to its unique electronic properties conferred by the nitro group and bromine atoms, this compound can be utilized in creating advanced materials such as sensors and conductive polymers. Its ability to undergo further functionalization allows for tailoring material properties for specific applications .

Case Study 1: Antimicrobial Applications

In a study assessing the antimicrobial efficacy of halogenated compounds, this compound was tested against various pathogens. The results indicated significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential as a lead compound for new antibiotic formulations.

Case Study 2: Synthesis of Antitubercular Agents

A series of derivatives were synthesized from this compound to evaluate their antitubercular properties. One derivative exhibited low micromolar activity against resistant strains, highlighting the compound's utility in addressing critical health challenges posed by drug-resistant tuberculosis .

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-methylbenzene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

1-Bromo-3-chloropropane: Contains a chloropropane group instead of a bromomethyl group, leading to different reactivity and applications.

1-(Bromomethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical behavior and applications.

Uniqueness

1-Bromo-3-(bromomethyl)-5-nitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Activité Biologique

1-Bromo-3-(bromomethyl)-5-nitrobenzene (CAS No. 139194-80-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth examination of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a nitro group and two bromine substituents on a benzene ring, contributing to its unique chemical reactivity and biological profile. The molecular formula is C_8H_6Br_2N_O_2, with a molecular weight of 276.85 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 62.5 µg/mL | |

| Staphylococcus aureus | 78.12 µg/mL | |

| Candida albicans | 100 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound has antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa | 226 | |

| A549 | 242.52 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate efficacy against these cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Additionally, its halogenated structure may facilitate interactions with cellular targets, enhancing its bioactivity.

Case Studies

Several case studies have highlighted the therapeutic potential of halogenated compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated a series of brominated compounds for their activity against MRSA and found that structurally similar compounds exhibited significant inhibition, supporting the potential of this compound in treating resistant infections .

- Cancer Research : In a study focusing on the anticancer properties of nitro-substituted benzene derivatives, researchers noted that compounds with similar structures demonstrated apoptosis-inducing capabilities in various cancer cell lines, suggesting a promising avenue for further exploration of this compound's therapeutic potential .

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXVMDOMLHNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564823 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139194-80-2 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.